![molecular formula C13H23N3O B1588569 N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide CAS No. 590424-05-8](/img/structure/B1588569.png)
N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide
Overview
Description
N-(2-(Diethylamino)ethyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide, also known as NDEA, is an organic compound that has been studied for its potential applications in scientific research. This compound has been investigated for its ability to act as an inhibitor of certain enzymes, and its potential to be used in the synthesis of other compounds. NDEA has also been studied for its biochemical and physiological effects on cells.
Scientific Research Applications
Antibacterial Applications
The compound has been studied for its potential as an antibacterial agent. A synthesized complex involving this compound showed good activity against Gram-positive bacteria such as Staphylococcus aureus ATCC 29,213 and Bacillus subtilis ATCC 10400, as well as against yeast, including Candida albicans ATCC 10231 . This suggests its potential use in developing new antibacterial treatments.
Computational Chemistry
In the realm of computational chemistry, the compound has been characterized using Density Functional Theory (DFT) . The electronic characteristics of the compound’s complex configurations were computed, which is crucial for understanding the interactions between bioactive molecules and receptors . This application is significant for drug design and molecular modeling.
Synthesis of Ion-Associate Complexes
The compound has been used to synthesize ion-associate complexes through green chemistry methods. These complexes are important for comprehending the relationships between bioactive molecules and receptor interactions, which has implications in pharmacology and materials science .
Study of Molecular Electrostatics
The compound’s molecular electrostatic potential map has been obtained using optimized structures. This provides insights into the chemical reactivity and sites of interaction, which is beneficial for predicting the behavior of the compound in biological systems .
Antibacterial Activity Evaluation
The compound’s complex has been examined for its antibacterial activity, which is a critical step in the development of new antibacterial drugs. The results revealed that the complex has good activity against both Gram-positive bacteria and yeast .
properties
IUPAC Name |
N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H23N3O/c1-5-16(6-2)8-7-14-13(17)12-10(3)9-15-11(12)4/h9,15H,5-8H2,1-4H3,(H,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XJHPZXZWUNAAEB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCNC(=O)C1=C(NC=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H23N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40447733 | |
Record name | N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
590424-05-8 | |
Record name | N-(2-(DIETHYLAMINO)ETHYL)-2,4-DIMETHYL-1H-PYRROLE-3-CARBOXAMIDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40447733 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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